stability of 4-Methyl-1,4-azaphosphinane 4-oxide
stability of 4-Methyl-1,4-azaphosphinane 4-oxide
An In-Depth Technical Guide to the Stability of 4-Methyl-1,4-azaphosphinane 4-oxide
Abstract
This technical guide provides a comprehensive framework for assessing the , a heterocyclic organophosphorus compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, its structure—containing a phosphine oxide, a tertiary amine, and a P-N bond within a six-membered ring—allows for a detailed predictive analysis of its stability profile. This document outlines the core structural features influencing its reactivity and presents a series of robust, field-proven methodologies for evaluating its chemical and metabolic stability. We delve into the causality behind experimental design for forced degradation studies (hydrolysis, oxidation, thermal stress) and in vitro metabolic assays. Predicted degradation pathways are illustrated, and detailed protocols are provided to guide researchers, scientists, and drug development professionals in generating a comprehensive stability profile essential for advancing research and development.
Introduction to 4-Methyl-1,4-azaphosphinane 4-oxide
Molecular Structure and Key Features
4-Methyl-1,4-azaphosphinane 4-oxide is a saturated six-membered heterocycle containing both a phosphorus and a nitrogen atom at the 1 and 4 positions, respectively. Its structure is characterized by several key features that dictate its chemical behavior and stability:
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The Phosphine Oxide Group (P=O): The phosphoryl group is a highly polar, hydrogen-bond accepting moiety. Generally, phosphine oxides are thermally stable, with decomposition often occurring only at temperatures above 450°C.[1] This group imparts significant polarity to the molecule.[2]
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The Tertiary Amine (N-CH₃): The N-methyl group makes the nitrogen a tertiary amine, which is a potential site for metabolic N-oxidation and N-dealkylation.
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The Phosphorous-Nitrogen (P-N) Bond: The endocyclic P-N bond represents a potential point of hydrolytic weakness. The stability of such bonds can be sensitive to pH, as they can be susceptible to both acid and base-catalyzed cleavage.[3][4]
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Chirality: The phosphorus atom is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers.
The compound is commercially available as its hydrochloride salt (CAS 945459-80-3), typically as a solid requiring storage at room temperature under an inert atmosphere.[5]
Potential Applications in Drug Discovery and Research
Saturated heterocyclic scaffolds are of high interest in drug discovery as they provide three-dimensional diversity and can improve physicochemical properties compared to their flat aromatic counterparts. Organophosphorus compounds, including phosphine oxides, are utilized in various biomedical applications, acting as enzyme inhibitors or contributing to anticancer and antiviral agents.[6][7] The rigid, chair-like conformation of the 1,4-azaphosphinane ring could serve as a unique scaffold for positioning substituents in precise three-dimensional orientations, making it a valuable building block for designing novel ligands or therapeutic agents.
The Critical Role of Stability in Drug Development
A thorough understanding of a compound's stability is paramount in drug development. Chemical stability influences shelf-life, formulation, and storage conditions, while metabolic stability dictates a drug's pharmacokinetic profile, including its half-life and potential for generating active or toxic metabolites.[8] Early assessment of these parameters is crucial to de-risk a development program and guide further molecular design.
Predicted Stability Profile Based on Structural Analysis
The can be inferred by examining its constituent functional groups.
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Thermal Stability: The core phosphine oxide structure suggests high thermal stability, a common characteristic of this compound class.[1] Significant decomposition is not expected under typical storage or physiological conditions.
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Hydrolytic Stability: The primary liability is the endocyclic P-N bond. In aqueous environments, this bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate of cleavage is a critical parameter to determine experimentally, as it will define the compound's viability in aqueous formulations and under physiological pH.[3]
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Oxidative Stability: The tertiary amine is a potential site for oxidation, which could lead to the corresponding N-oxide. While the phosphorus is already in a high oxidation state (P(V)), the overall molecule's susceptibility to common oxidative stressors should be evaluated.
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Metabolic Stability: In a biological context, the molecule presents two primary sites for metabolism by hepatic enzymes like the cytochrome P450 (CYP) family.[9][10]
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N-dealkylation: Removal of the methyl group from the nitrogen atom.
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Hydroxylation: Oxidation of the carbon atoms within the ring. The high polarity imparted by the phosphine oxide group might influence enzyme binding and overall metabolic rate.
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Methodologies for Evaluating Chemical Stability (Forced Degradation)
Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The objective is to induce degradation at a rate greater than that observed under normal conditions.
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a comprehensive forced degradation study. The choice to proceed with this workflow is driven by the need to systematically and efficiently identify the compound's vulnerabilities to common chemical stressors encountered during manufacturing, storage, and administration.
Caption: Workflow for Forced Degradation Studies.
Protocol 3.1.1: Hydrolytic Stability Assessment
Rationale: This protocol is designed to assess the stability of the P-N bond, the most probable site of hydrolytic degradation. Testing at acidic, neutral, and basic pH provides a comprehensive profile of its pH-dependent stability.
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Preparation: Prepare three sets of vials. To each, add the compound to a final concentration of 1 mg/mL in the following solutions: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
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Incubation: Place one set of vials at room temperature and another set in an oven at 60°C to accelerate degradation. Include a control sample of the compound in an inert solvent (e.g., acetonitrile) at each temperature.
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Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to halt further reaction.
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Analysis: Analyze all samples by HPLC-UV/MS to determine the percentage of the parent compound remaining and to profile any degradants formed.
Protocol 3.1.2: Oxidative Stability Assessment
Rationale: This protocol targets the tertiary amine and other potential sites of oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.
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Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or water). Add hydrogen peroxide to a final concentration of 3%.
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Incubation: Store the solution at room temperature, protected from light.
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Time Points: Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze directly by HPLC-UV/MS. The mobile phase will dilute the H₂O₂ sufficiently to prevent column damage.
Data Presentation: Hypothetical Forced Degradation Results
Quantitative results from these studies should be summarized for clear comparison.
| Stress Condition | Time (h) | Temperature | % Parent Remaining | Major Degradants (m/z) |
| Control (ACN) | 48 | 60°C | >99% | None Detected |
| 0.1 M HCl | 24 | 60°C | 85% | 152.1 |
| Water (pH 7) | 48 | 60°C | 98% | Trace 152.1 |
| 0.1 M NaOH | 24 | 60°C | 65% | 152.1 |
| 3% H₂O₂ | 8 | RT | 92% | 149.1 |
Predicted Chemical Degradation Pathways
Based on fundamental chemical principles, the major degradation pathways for 4-Methyl-1,4-azaphosphinane 4-oxide under stress conditions can be predicted. The identification of these pathways is crucial for understanding the compound's liabilities and for ensuring that any subsequent safety studies can cover the most likely degradation products.
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